![molecular formula C17H20O4 B8268671 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol](/img/structure/B8268671.png)
3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol
Overview
Description
3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol is a useful research compound. Its molecular formula is C17H20O4 and its molecular weight is 288.34 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antioxidant Activities
Research by Artunç et al. (2020) investigated the antioxidant activities of phenol derivatives, including compounds related to 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol. They synthesized various phenol derivatives and evaluated their antioxidant capabilities using several analytical methods. Some of these compounds showed strong antioxidant properties, comparable to standard references (Artunç et al., 2020).
Gene Transfer Induction
The study by Joubert et al. (2002) explored the impact of phenolic compounds, akin to 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol, on gene transfer induction and Agrobacterium virulence gene induction. They discovered that certain phenolic compounds can significantly enhance virulence induction and transformation rates, highlighting a potential application in genetic engineering and plant sciences (Joubert et al., 2002).
Pyrolytic Cleavage in Lignin Models
Watanabe et al. (2009) studied the pyrolytic cleavage of ether linkages in lignin model compounds, including 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol. This research is crucial for understanding the degradation of lignin, a major component of plant biomass, which has implications in biofuel production and materials science (Watanabe et al., 2009).
Antibacterial Activities
The study by Dong et al. (2006) isolated compounds from the leaves of Acer truncatum, including derivatives of 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol. They explored the antibacterial activities of these compounds, contributing to the field of natural product-based antibacterial agents (Dong et al., 2006).
Synthesis and Antifungal Activity
Qu et al. (2017) synthesized derivatives of 2-allylphenol, including compounds similar to 3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol, and evaluated their antifungal activity. This research offers insights into developing new fungicides and understanding the biochemical mechanisms of antifungal agents (Qu et al., 2017).
properties
IUPAC Name |
3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4/c1-20-16-9-7-12(10-17(16)21-2)6-8-15(19)13-4-3-5-14(18)11-13/h3-5,7,9-11,15,18-19H,6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDYVLCCZUKPFOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(C2=CC(=CC=C2)O)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(3,4-Dimethoxyphenyl)-1-hydroxypropyl]phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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